![molecular formula C23H25N5O3 B4258464 N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4258464.png)
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea
Overview
Description
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea, also known as BPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Mechanism of Action
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea acts as a competitive inhibitor of PTP1B by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This leads to increased tyrosine phosphorylation of IRS-1 and downstream activation of the PI3K/Akt signaling pathway, which is essential for glucose uptake and metabolism in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has been shown to have significant biochemical and physiological effects on glucose homeostasis and lipid metabolism. It improves insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, reduces hepatic glucose production, and enhances lipid oxidation and thermogenesis in brown adipose tissue. These effects are mediated by the activation of the PI3K/Akt signaling pathway and the suppression of hepatic gluconeogenesis and lipogenesis.
Advantages and Limitations for Lab Experiments
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has several advantages for lab experiments, including its high potency and specificity for PTP1B inhibition, its ability to improve insulin sensitivity and glucose uptake in various tissues, and its potential for combination therapy with other anti-diabetic drugs. However, there are also some limitations to its use, such as its poor solubility in aqueous solutions, its potential for off-target effects on other protein tyrosine phosphatases, and the need for further optimization of its pharmacokinetic properties for clinical use.
Future Directions
There are several future directions for the research on N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea, including the development of more potent and selective PTP1B inhibitors, the investigation of its effects on other metabolic pathways and diseases, the optimization of its pharmacokinetic properties for clinical use, and the exploration of its potential for combination therapy with other anti-diabetic drugs. Additionally, the elucidation of the molecular mechanisms underlying its effects on glucose homeostasis and lipid metabolism could provide valuable insights into the pathogenesis of metabolic disorders and the development of novel therapies.
Scientific Research Applications
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. This effect has been demonstrated in both in vitro and in vivo studies, where N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea administration resulted in improved glucose tolerance and reduced insulin resistance in animal models of diabetes and obesity.
properties
IUPAC Name |
1-[2-(1-benzoylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-31-20-10-6-5-9-19(20)25-23(30)26-21-11-14-24-28(21)18-12-15-27(16-13-18)22(29)17-7-3-2-4-8-17/h2-11,14,18H,12-13,15-16H2,1H3,(H2,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNXMYGTZWQSHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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